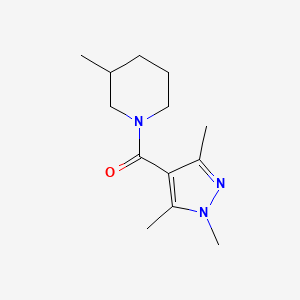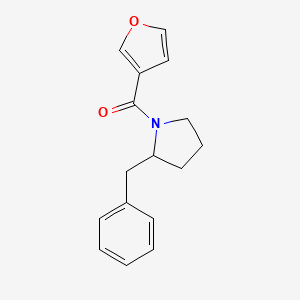
1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one, also known as HPEMBO, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. HPEMBO belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including antitumor, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one is not fully understood. However, studies have shown that 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one also inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In addition, 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one has been shown to inhibit influenza virus replication by inhibiting the activity of the viral RNA-dependent RNA polymerase.
Biochemical and Physiological Effects:
1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one has been shown to have both biochemical and physiological effects. Biochemically, 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one inhibits the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. Physiologically, 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and reduce tumor growth in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one in lab experiments is its potent anticancer activity against various cancer cell lines. Additionally, 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one has been shown to possess antiviral and antibacterial activity, making it a potential candidate for the development of new antiviral and antibacterial agents. However, one of the limitations of using 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one in lab experiments is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one. One area of interest is the development of 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one-based anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one and its potential applications in the treatment of viral and bacterial infections. Finally, the development of new methods for synthesizing 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one with improved solubility and bioavailability is also an area of interest.
Métodos De Síntesis
1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one can be synthesized using various methods, including the condensation reaction between 2-phenylethanol and 3-methylbenzimidazole-2-carboxylic acid. This reaction is catalyzed by a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one. Other methods of synthesis include the reaction of 2-phenylethanol with 2-aminomethylbenzimidazole or the reaction of 2-phenylethanol with 3-methylbenzimidazole-2-thione.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to possess significant anticancer activity against various human cancer cell lines, including breast cancer, lung cancer, and liver cancer. 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one inhibits cancer cell growth by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis. Additionally, 1-(2-Hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one has been shown to possess antiviral activity against the influenza virus and antibacterial activity against Staphylococcus aureus.
Propiedades
IUPAC Name |
1-(2-hydroxy-2-phenylethyl)-3-methylbenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17-13-9-5-6-10-14(13)18(16(17)20)11-15(19)12-7-3-2-4-8-12/h2-10,15,19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZMXYQOYFPMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,5-dimethylthiophen-3-yl)-3-methyl-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7492927.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylbutan-1-one](/img/structure/B7492943.png)
![2-(2-bicyclo[2.2.1]heptanyl)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7492951.png)



![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one](/img/structure/B7492973.png)
![2-cyclopent-2-en-1-yl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7492980.png)


![[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7493025.png)
![2-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7493047.png)